molecular formula C13H10N2O4 B5852374 3-nitrobenzyl isonicotinate

3-nitrobenzyl isonicotinate

Cat. No.: B5852374
M. Wt: 258.23 g/mol
InChI Key: BJYCUXXRSMQYKG-UHFFFAOYSA-N
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Description

3-Nitrobenzyl isonicotinate is a chemical compound incorporating both nitrobenzyl and isonicotinate functional groups, making it a candidate for various research applications. The nitrobenzyl moiety, particularly the ortho-isomer, is widely recognized in photochemistry for its role as a photoremovable protecting group (PPG) . Upon irradiation with UV light, compounds with this group can undergo a photoreaction that releases a caged molecule, a mechanism exploited in the development of "caged" compounds for studying fast biological processes with light[ citation:5]. The isonicotinic acid derivative portion of the molecule is a pyridine-based scaffold, a fundamental building block in medicinal and organic chemistry frequently found in pharmaceuticals and agrochemicals . The combination of these features suggests that this compound may be valuable in probe and sensor development. Potential research applications include its use as a synthetic intermediate for more complex molecules or in the fabrication of light-responsive materials. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)methyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-6-14-7-5-11)19-9-10-2-1-3-12(8-10)15(17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYCUXXRSMQYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Nitrobenzyl Isonicotinate

Development of Novel Synthetic Routes for 3-Nitrobenzyl Isonicotinate (B8489971)

The synthesis of 3-nitrobenzyl isonicotinate, a molecule of interest in various chemical research areas, is primarily achieved through the esterification of isonicotinic acid with 3-nitrobenzyl alcohol. This section explores the catalytic strategies, green chemistry principles, and optimization of reaction conditions that have been developed to enhance the efficiency and sustainability of its synthesis.

Catalytic Strategies in Esterification and Bond Formation

The formation of the ester linkage in this compound typically involves the reaction of isonicotinic acid and 3-nitrobenzyl alcohol. Traditional methods for such esterifications often rely on acid catalysts like concentrated sulfuric acid. For instance, a common procedure involves heating a mixture of the carboxylic acid and alcohol with a catalytic amount of sulfuric acid. researchgate.net Another approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to its more reactive acyl chloride derivative, which then reacts with the alcohol. researchgate.net While effective, these methods can require harsh conditions and may generate corrosive byproducts.

More advanced catalytic systems are being explored to facilitate this transformation under milder conditions. For example, the use of heterogeneous catalysts is a promising avenue. While not specifically detailed for this compound, studies on similar esterifications, such as the synthesis of ethyl isonicotinate, have employed natural zeolites as catalysts under microwave or ultrasound irradiation, demonstrating the potential for solid acid catalysts in this type of reaction. researchgate.net Furthermore, oxidative esterification of aldehydes, a related transformation, has been achieved using heterogeneous catalysts like titanium superoxide, which could potentially be adapted for the synthesis of esters from corresponding alcohols. googleapis.com The development of metal-organic frameworks (MOFs) as catalysts also presents new possibilities for selective chemical transformations. nih.gov

Principles of Green Chemistry Applied to its Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

One key aspect is the replacement of traditional corrosive acid catalysts with more environmentally benign alternatives. As mentioned, solid acid catalysts like zeolites or sulfated metal oxides could serve this purpose, as they are often reusable and produce less waste. researchgate.netnih.gov The use of water as a solvent, where feasible, is a cornerstone of green chemistry. mdpi.commdpi.com While the solubility of the reactants for this compound synthesis in water may be a limiting factor, the exploration of aqueous systems or biphasic systems with phase-transfer catalysts could be a viable green approach.

Energy efficiency can be improved by employing alternative energy sources like microwave or ultrasound irradiation. These methods can often accelerate reaction rates, leading to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.netmdpi.comresearchgate.net Furthermore, designing the synthesis to be a one-pot reaction, where multiple steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically varied include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

For esterification reactions, temperature plays a significant role. While some reactions may require elevated temperatures to proceed at a reasonable rate, others can be performed at room temperature with the right catalyst. researchgate.netmdpi.com The choice of solvent can also influence the reaction outcome. For instance, in some esterification reactions, toluene (B28343) has been shown to be an effective solvent. researchgate.net

The stoichiometry of the reactants and the amount of catalyst are also critical. For example, in a related synthesis, varying the equivalents of a reactant was shown to have a significant impact on the product yield. researchgate.net Similarly, the concentration of the base or acid catalyst can dramatically affect the reaction rate and final yield. researchgate.netresearchgate.net A systematic study of these parameters allows for the identification of the optimal conditions that provide the highest yield of the desired product while minimizing the formation of byproducts.

Table 1: Factors Influencing Esterification Reactions

ParameterInfluence on ReactionExample from Related Syntheses
Catalyst Accelerates the rate of reaction.Use of concentrated H₂SO₄ or SOCl₂ in esterification of isonicotinic acid. researchgate.net
Temperature Affects reaction rate; higher temperatures generally increase the rate.An increase in temperature from 70°C to 80°C showed a minor increase in yield in a related synthesis. researchgate.net
Solvent Can influence reactant solubility and reaction mechanism.Toluene was used as a solvent in a reaction to obtain the desired product within 2 hours. researchgate.net
Reactant Ratio Stoichiometry can impact product yield and selectivity.Varying the equivalence of a reactant was found to diminish the product yield in a related synthesis. researchgate.net

Functional Group Transformations and Reactivity Studies of this compound

The chemical structure of this compound features two key functional groups that are amenable to further transformations: the nitro group on the benzyl (B1604629) ring and the ester linkage. Understanding the reactivity of these groups is essential for the design of new molecules and materials derived from this parent compound.

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it provides a route to a wide range of functionalized anilines. In the case of this compound, this transformation would yield 3-aminobenzyl isonicotinate, a potentially valuable intermediate for further chemical modifications.

A variety of methods are available for the reduction of aromatic nitro compounds, with the key challenge being the chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the ester. A classic and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). stackexchange.com This reagent is known for its ability to selectively reduce nitro groups while leaving ester functionalities intact. stackexchange.com

Other catalytic hydrogenation methods can also be employed. For instance, using a platinum-on-carbon (Pt/C) catalyst with hydrogen gas at low pressure can be effective for the selective reduction of a nitro group in the presence of other sensitive groups. stackexchange.com Transition metal complexes, such as those based on cobalt or iron, have also been developed as catalysts for the reduction of nitroaromatics under mild conditions. nih.govorganic-chemistry.org The use of sodium borohydride (B1222165) in combination with a transition metal catalyst, such as a nickel complex, has also been shown to be an effective system for reducing nitro compounds to their corresponding amines. jsynthchem.com

Table 2: Reagents for Selective Nitro Group Reduction

Reagent/CatalystConditionsSelectivity
SnCl₂·2H₂OAlcohol or ethyl acetate solventHigh selectivity for nitro group over esters. stackexchange.com
Pt/C, H₂Low hydrogen pressureCan be selective for nitro group reduction. stackexchange.com
NaBH₄/Ni(PPh₃)₄Ethanol solvent, room temperatureReduces nitro compounds to amines. jsynthchem.com
salim-UiO-CoPhenylsilane, mild conditionsExcellent tolerance to diverse functional groups, including esters. nih.gov

Investigations into Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to both hydrolysis and transesterification reactions. Hydrolysis, the cleavage of the ester bond by water, can occur under either acidic or basic conditions to yield isonicotinic acid and 3-nitrobenzyl alcohol. The kinetics and mechanism of ester hydrolysis can be complex and are influenced by factors such as pH and the structure of the ester. nih.gov For example, the hydrolysis of related p-nitrophenyl esters has been studied to understand the enzymatic and non-enzymatic cleavage of the ester bond. nih.gov

Transesterification, the reaction of an ester with an alcohol to form a new ester, provides a pathway to modify the alcohol portion of the molecule. This reaction is typically catalyzed by an acid or a base. For example, by reacting this compound with a different alcohol in the presence of a suitable catalyst, the 3-nitrobenzyl group could be exchanged for another alcohol moiety. This process allows for the synthesis of a library of different isonicotinate esters from a single precursor.

The study of these reactions provides insight into the stability of this compound under various conditions and allows for its use as a versatile building block in the synthesis of more complex molecules. The susceptibility of the ester to cleavage can also be a desirable property in certain applications, for example, in the design of prodrugs where the ester is cleaved in vivo to release an active compound.

Elucidation of Reaction Mechanisms and Kinetics

The formation and transformation of this compound are governed by well-established organic reaction mechanisms. Understanding these pathways and their associated kinetics is essential for optimizing synthetic protocols and predicting the compound's stability and reactivity.

The primary formation route for this compound is the esterification between isonicotinic acid and 3-nitrobenzyl alcohol. This can be achieved through several distinct mechanistic pathways.

Fischer Esterification: This classic method involves heating the carboxylic acid (isonicotinic acid) and the alcohol (3-nitrobenzyl alcohol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The mechanism is a multi-step equilibrium process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of isonicotinic acid is protonated by the catalyst, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Addition: The alcohol oxygen of 3-nitrobenzyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This step can be intramolecular, though it is more likely mediated by solvent molecules.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, regenerating the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final this compound product and regenerate the acid catalyst. masterorganicchemistry.com

Acyl Chloride-Based Esterification: An alternative, often higher-yielding method avoids the harsh acidic conditions and the reversibility of the Fischer esterification.

Activation of Isonicotinic Acid: Isonicotinic acid is first converted to its more reactive acid chloride derivative, isonicotinoyl chloride. This is typically done using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The product is the isonicotinoyl chloride hydrochloride salt. nih.gov

Ester Formation: The isonicotinoyl chloride hydrochloride is then reacted with 3-nitrobenzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N). The base neutralizes the HCl byproduct, driving the reaction to completion. nih.gov

The principal transformation reaction of this compound is its hydrolysis back to isonicotinic acid and 3-nitrobenzyl alcohol. Under acidic conditions, this proceeds via the exact reverse mechanism of the Fischer esterification. masterorganicchemistry.com

Table 1: Comparison of Synthetic Pathways to this compound

MethodReactantsCatalyst/ReagentGeneral ConditionsKey Mechanistic Feature
Fischer EsterificationIsonicotinic Acid, 3-Nitrobenzyl AlcoholH₂SO₄ (catalytic)Heat, often using excess alcohol as solventReversible, acid-catalyzed nucleophilic acyl substitution via tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com
Acyl Chloride MethodIsonicotinic Acid, 3-Nitrobenzyl Alcohol1. SOCl₂/DMF 2. TriethylamineTwo steps: formation of acyl chloride, then reaction with alcohol at or below room temperature.Irreversible reaction of a highly electrophilic acyl chloride with the alcohol nucleophile. nih.gov

While specific kinetic data for this compound are not extensively published, the kinetics of its formation and hydrolysis can be understood from general principles of esterification. The transition state is the highest energy point on the reaction coordinate, and its structure dictates the reaction's rate. nih.gov

For the Fischer esterification, any of the steps can be rate-determining, but it is often the formation of the tetrahedral intermediate (nucleophilic attack) or its collapse (elimination of water). The reaction is an equilibrium, and its rate and direction can be influenced by Le Châtelier's principle, for example, by removing the water byproduct. masterorganicchemistry.com

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the structure of transition states. nih.gov By substituting an atom at a key position with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can measure the effect on the reaction rate. A significant KIE indicates that the bonding to that atom is changing in the rate-determining step. For the hydrolysis of an ester, a large KIE for the carbonyl oxygen (¹⁸O) suggests that the C=O double bond is breaking in the transition state, which is characteristic of a nearly tetrahedral structure. nih.gov Conversely, a large KIE for the leaving group oxygen indicates significant cleavage of the C-O single bond in the transition state. nih.gov Computational studies can also be employed to model the reaction pathway and calculate the energies of intermediates and transition states, providing a theoretical complement to experimental kinetic data. mdpi.com

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Analysis for the Hydrolysis of this compound

Isotopic Substitution PositionHypothetical k_light / k_heavyInterpretation of Transition State Structure
Carbonyl Carbon (¹²C/¹³C)1.02 - 1.04Indicates a change in coordination at the carbon, consistent with the formation of a tetrahedral intermediate.
Carbonyl Oxygen (¹⁶O/¹⁸O)~1.04A large effect suggests significant loss of C=O double bond character, pointing to a late, well-formed tetrahedral transition state. nih.gov
Leaving Group Oxygen (¹⁶O/¹⁸O of benzyl ether)~1.01A small but significant effect indicates that the C-O bond to the leaving group is substantially cleaved in the transition state. nih.gov

Computational and Theoretical Investigations of 3 Nitrobenzyl Isonicotinate

Quantum Chemical Characterization of Electronic Structure

The electronic landscape of 3-nitrobenzyl isonicotinate (B8489971) is fundamentally shaped by the interplay between the electron-withdrawing nitro (-NO₂) group and the pyridine (B92270) ring of the isonicotinate portion. These features dictate the molecule's electron density distribution, orbital energies, and conformational preferences.

Molecular Orbital Analysis and Electron Density Distribution

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic characteristics of 3-nitrobenzyl isonicotinate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the benzyl (B1604629) ring. This effect, combined with the pyridine ring, leads to a lower energy for both the HOMO and LUMO when compared to unsubstituted benzyl benzoate. The LUMO is expected to be predominantly localized on the nitrobenzyl fragment, specifically with significant contributions from the nitro group and the aromatic ring. This low-lying LUMO indicates that the molecule is a good electron acceptor.

The HOMO, conversely, is likely to have significant contributions from the isonicotinate moiety, particularly the nitrogen-containing pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest-energy electronic transition. In nitroaromatic compounds, this gap is typically reduced, suggesting increased reactivity. mdpi.com

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show a high concentration of negative charge (red regions) around the oxygen atoms of the nitro and ester groups. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings and the benzylic CH₂ group would be characterized by regions of positive charge (blue regions), making them susceptible to nucleophilic attack.

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises from the rotational freedom around several single bonds, most notably the C-O and C-C bonds of the ester linkage. Computational studies on similar molecules, like benzyl methyl ether and other benzyl derivatives, have shown that multiple stable conformers can coexist. acs.orgnih.gov

The energetic landscape of this compound would be characterized by several local minima corresponding to different conformers. The most stable conformer is likely to be one that minimizes steric hindrance between the two aromatic rings. Quantum chemical calculations, such as those using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), can be employed to determine the geometries and relative energies of these conformers. nih.gov For instance, studies on isonicotinic acid methyl ester have identified multiple conformers, with the most stable one being determined by the orientation of the ester group relative to the pyridine ring. nih.gov A similar analysis for this compound would reveal the preferred spatial arrangement of the benzyl and isonicotinate groups.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound and to explore potential reaction pathways.

Computational Modeling of Substituent Effects on Reactivity

The nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzyl ring due to its powerful electron-withdrawing resonance and inductive effects. Computational models can quantify this effect by calculating the charge distribution on the aromatic carbons. The positions ortho and para to the nitro group will be particularly electron-deficient. Conversely, these positions are activated for nucleophilic aromatic substitution, although this is less common for nitrobenzyl compounds compared to, for example, dinitro or trinitro-substituted rings. researchgate.net

The isonicotinate ring, with its nitrogen atom, is also deactivated towards electrophilic attack. The ester linkage itself is a key reactive site. The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack, which could lead to the hydrolysis or transesterification of the ester.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

DFT calculations are invaluable for studying reaction mechanisms by determining the energies of reactants, products, transition states, and intermediates. researchgate.net For this compound, several reaction types could be modeled:

Hydrolysis: The hydrolysis of the ester bond, either acid- or base-catalyzed, is a fundamental reaction. DFT can be used to model the stepwise mechanism, including the formation of a tetrahedral intermediate. The activation energies for the acid- and base-catalyzed pathways can be calculated to predict the reaction rates under different pH conditions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group through various reagents. Computational studies can elucidate the multi-step reduction process, which often involves nitroso and hydroxylamine (B1172632) intermediates.

Photochemical Reactions: Ortho-nitrobenzyl compounds are well-known for their use as photolabile protecting groups. acs.orgnih.gov While the nitro group in this compound is in the meta position, UV irradiation could still induce photochemical reactions. DFT studies can explore the excited state potential energy surfaces to predict possible photochemical pathways, such as cleavage of the benzyl-oxygen bond or reactions involving the nitro group. rsc.org

Spectroscopic Property Predictions and Their Theoretical Interpretation

Computational methods can accurately predict various spectroscopic properties, which are essential for the characterization of this compound.

Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental infrared (IR) and Raman spectra. The calculated spectrum for this compound would show characteristic peaks for the functional groups present:

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520-1560
Nitro (NO₂)Symmetric Stretch1345-1385
Carbonyl (C=O)Stretch1715-1730
C-O-CAsymmetric Stretch1250-1300
Aromatic C-HStretch3000-3100

This table is based on typical values for these functional groups and would be refined by specific calculations for this compound.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). For this compound, the spectrum would be expected to show absorptions characteristic of both the nitroaromatic and pyridine systems. The presence of the nitro group typically results in absorption bands in the UV region. iu.eduacs.org

Applications of 3 Nitrobenzyl Isonicotinate As a Building Block in Advanced Functional Materials

Incorporation into Polymeric Architectures

The integration of 3-nitrobenzyl isonicotinate (B8489971) into polymer structures offers a pathway to novel materials, particularly those that can respond to external stimuli such as light. The key to this functionality lies in the nitrobenzyl group, a well-known photolabile protecting group.

Polymers and copolymers incorporating 3-nitrobenzyl isonicotinate can be conceptualized through several synthetic strategies. One common approach involves the synthesis of a monomer derivative of this compound that can be polymerized. For instance, a vinyl or acrylic group could be introduced to the molecule, allowing it to undergo standard polymerization techniques like free radical polymerization or controlled radical polymerization methods such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization).

The synthesis of such polymers would typically involve the reaction of a suitable isonicotinate precursor with 3-nitrobenzyl alcohol to form the ester, followed by polymerization. The resulting polymer would have the this compound moiety as a pendant group along the polymer backbone. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be influenced by the nature of the polymer backbone and the concentration of the this compound units.

While specific research on polymers derived exclusively from this compound is limited, the principles are well-established from studies on other ortho-nitrobenzyl-containing polymers. For example, poly(acrylates) and poly(methacrylates) with pendant o-nitrobenzyl ester groups have been synthesized and shown to exhibit photo-responsive behavior. These polymers are often designed to have a specific molecular weight and a narrow molecular weight distribution to ensure predictable and uniform properties.

Polymerization Method Description Potential Advantages for this compound Polymers
Free Radical Polymerization A common and relatively simple method for polymerizing a wide range of vinyl monomers.Scalable and cost-effective for producing large quantities of the polymer.
RAFT Polymerization A type of living polymerization that allows for the synthesis of polymers with controlled molecular weight and low dispersity.Enables the creation of well-defined block copolymers and other complex architectures.
ATRP Another controlled radical polymerization technique that provides excellent control over the polymerization process.Useful for synthesizing polymers with specific end-groups and for surface-initiated polymerization.

The nitrobenzyl group is known for its ability to undergo a photo-cleavage reaction upon exposure to UV light (typically around 365 nm). This reaction converts the nitrobenzyl ester into a carboxylic acid and a 2-nitrosobenzaldehyde derivative. This transformation can be exploited to create photo-responsive polymer networks.

When this compound is incorporated into a polymer network, either as a cross-linker or as a pendant group, its photo-cleavage can lead to significant changes in the material's properties. For example, if the nitrobenzyl group is part of a cross-link, its cleavage will lead to the degradation of the polymer network, causing the material to dissolve or swell. This has potential applications in areas such as photo-lithography, where the polymer can be used as a photoresist, or in drug delivery systems, where a drug can be encapsulated within the polymer network and released upon light exposure.

Furthermore, the conversion of the ester to a carboxylic acid results in a change in the polarity and hydrophilicity of the polymer. A polymer that is initially hydrophobic can become more hydrophilic after irradiation. This change in surface properties can be used to create patterned surfaces with regions of different wettability, which is of interest for microfluidics and cell culture applications.

The efficiency of the photo-cleavage process and the resulting changes in the polymer network can be tuned by several factors, including the intensity and wavelength of the light, the chemical environment within the polymer, and the specific substitution pattern on the nitrobenzyl ring.

Property Change upon Photo-cleavage Mechanism Potential Application
Network Degradation Cleavage of cross-links containing the nitrobenzyl moiety.Photo-degradable plastics, drug delivery, tissue engineering scaffolds.
Increased Hydrophilicity Conversion of the hydrophobic ester group to a hydrophilic carboxylic acid group.Photo-patternable surfaces, smart coatings, biosensors.
Change in Solubility Alteration of the polymer's polarity, leading to solubility changes in specific solvents.Photoresists for microfabrication.

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound also lends itself to the construction of ordered structures through non-covalent interactions, which is the domain of supramolecular chemistry.

Self-assembly is a process where molecules spontaneously organize into well-defined structures. In the case of this compound, several non-covalent interactions can drive self-assembly. These include:

π-π Stacking: The aromatic rings of the benzyl (B1604629) and isonicotinate groups can interact through π-π stacking, leading to the formation of columnar or layered structures.

Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, interacting with suitable donor molecules.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment to the molecule, which can lead to ordered packing in the solid state.

Halogen Bonding: If a halogenated derivative of the molecule were synthesized, halogen bonding could be an additional tool to direct self-assembly.

By carefully designing the molecular structure and controlling the experimental conditions (e.g., solvent, temperature), it is possible to guide the self-assembly process to obtain specific supramolecular architectures, such as nanofibers, vesicles, or liquid crystals.

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. The way molecules pack in a crystal is determined by the interplay of various non-covalent interactions.

The study of the crystal structure of this compound would provide valuable information on the dominant intermolecular forces and how they direct the formation of the solid-state architecture. This knowledge is crucial for designing new materials with specific optical, electronic, or mechanical properties that arise from the collective behavior of the molecules in the crystal lattice.

Non-Covalent Interaction Description Potential Role in Self-Assembly of this compound
π-π Stacking Attractive interaction between aromatic rings.A primary driving force for the formation of ordered stacks or layers.
C-H···O Interactions Weak hydrogen bonds between a C-H bond and an oxygen atom.Can help to stabilize the crystal packing and influence the orientation of molecules.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.The nitro group's dipole can lead to head-to-tail arrangements in the crystal lattice.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The isonicotinate part of this compound contains a nitrogen atom in the pyridine (B92270) ring that is a classic coordination site for metal ions. This opens up the possibility of using this molecule as a ligand in coordination chemistry to build more complex structures like coordination polymers and Metal-Organic Frameworks (MOFs).

The nitrogen atom of the isonicotinate can coordinate to a wide range of metal ions, and the resulting coordination geometry will depend on the preference of the metal center. This could lead to the formation of discrete metal complexes, 1D chains, 2D layers, or 3D frameworks. The nitrobenzyl group would then be a pendant functional group within these structures.

The presence of the photo-responsive nitrobenzyl group within a coordination polymer or MOF is particularly interesting. It could allow for the post-synthetic modification of the material. For example, irradiation of a MOF containing this compound as a linker could cleave the ester bond, potentially altering the porosity or other properties of the framework. This could be a way to create "smart" MOFs that can respond to light.

While there are no specific reports on MOFs constructed from this compound, the vast research on MOFs based on isonicotinate and its derivatives suggests that this is a feasible and promising area for future research. The combination of a robust coordination network with a photo-responsive element could lead to materials with applications in gas storage and separation, catalysis, and sensing, where the material's properties can be modulated by an external light stimulus.

Synthesis of Metal Complexes and Ligand-Binding Studies

There is currently no available scientific literature that describes the synthesis of metal complexes using this compound as a ligand. Consequently, information regarding the coordination modes of this specific compound with various metal centers is unknown. Detailed ligand-binding studies, which would provide insight into the stability, thermodynamics, and kinetics of complex formation, have not been published. Research on the photophysical or electrochemical properties of any such potential complexes is also absent from the current body of scientific knowledge.

Exploration of this compound Derivatives in MOF Design and Function

Similarly, the exploration of this compound or its derivatives as organic linkers in the design and synthesis of Metal-Organic Frameworks (MOFs) has not been reported in the accessible scientific literature. While the isonicotinate moiety is a well-established component in the construction of MOFs, the specific influence of the 3-nitrobenzyl group on the resulting framework topology, porosity, and functional properties has not been investigated or documented. As a result, there are no research findings on the application of MOFs derived from this particular ligand in areas such as gas storage, separation, or catalysis.

Advanced Analytical Methodologies for the Study of 3 Nitrobenzyl Isonicotinate

Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics

Spectroscopic methods are indispensable for probing the intricate details of molecular structure and behavior. For 3-nitrobenzyl isonicotinate (B8489971), these techniques provide insights into its transient states during chemical reactions and its preferred three-dimensional arrangements.

Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on extremely short timescales, such as those involved in photochemical reactions. wikipedia.org The photochemistry of o-nitrobenzyl esters is of particular relevance. Upon UV irradiation, these compounds are known to undergo a Norrish type II photodegradation. researchgate.net This process involves the transformation of the nitro group and cleavage of the ester linkage. researchgate.net

For 3-nitrobenzyl isonicotinate, time-resolved absorption and fluorescence spectroscopy can be employed to detect and characterize the fleeting intermediates formed upon photoexcitation. wikipedia.org The initial event is the absorption of a photon, leading to an excited singlet state. This is often followed by intersystem crossing to a triplet state. A key proposed intermediate in the photolysis of o-nitrobenzyl compounds is an aci-nitro isomer, formed through an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. canada.ca This transient species is unstable and rapidly rearranges, leading to the cleavage of the ester bond and the formation of 3-nitrosobenzaldehyde (B14633449) and isonicotinic acid.

The application of femtosecond transient absorption spectroscopy would allow for the monitoring of the spectral evolution from the initial excited state to the formation and decay of the aci-nitro intermediate and the subsequent appearance of the final photoproducts. wikipedia.orgcanada.ca Time-resolved infrared (TRIR) spectroscopy could provide even more detailed structural information about these intermediates by probing their vibrational modes. wikipedia.org

Table 1: Postulated Reaction Intermediates in the Photolysis of this compound

IntermediateDescriptionExpected Spectroscopic Signature
Excited Singlet/Triplet StateInitial photo-excited state of the molecule.Broad absorption in the visible region.
aci-Nitro IsomerTransient species formed by intramolecular hydrogen transfer.Characteristic absorption and vibrational bands distinct from the parent molecule.
3-NitrosobenzaldehydeOne of the final photoproducts.Specific absorption and vibrational spectra corresponding to the aldehyde and nitroso functionalities.
Isonicotinic AcidThe other final photoproduct.Characteristic spectroscopic features of a carboxylic acid and a pyridine (B92270) ring. nih.gov

This table is based on the known photochemistry of related o-nitrobenzyl compounds.

Advanced NMR techniques are crucial for determining the three-dimensional structure and conformational preferences of this compound in solution. ipb.ptresearchgate.net Due to the presence of rotatable single bonds, the molecule can exist in various conformations.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing information about their spatial proximity and thus the molecule's conformation. researchgate.net For instance, NOE correlations between the protons of the benzyl (B1604629) group and the isonicotinate ring would indicate a folded conformation. Variable-temperature NMR studies can be used to investigate the dynamics of conformational exchange and to determine the thermodynamic parameters for different conformers. researchgate.netiaea.org

Furthermore, advanced techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are useful for molecules of intermediate size where the NOE may be close to zero. The analysis of coupling constants, particularly long-range couplings, can also provide valuable information about the preferred dihedral angles. ipb.pt Computational modeling, in conjunction with NMR data, can be used to generate and validate detailed 3D structural models of the most stable conformers. researchgate.netiaea.org

Chromatographic and Separation Science for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers, impurities, and derivatives.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound and its derivatives. helixchrom.com Reversed-phase HPLC, utilizing a C18 or other suitable hydrophobic stationary phase, would be effective for separating the compound from more polar or less polar impurities. helixchrom.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and by controlling the pH.

For the separation of closely related structural isomers, more specialized columns, such as those with phenyl or pentafluorophenyl stationary phases, may offer enhanced selectivity based on pi-pi and other specific interactions. helixchrom.com The development of a robust HPLC method is critical for quality control, ensuring the purity of the compound for further studies.

For the sensitive and selective quantification of this compound and its potential metabolites or degradation products in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique. researchgate.net To improve the ionization efficiency and chromatographic retention of the target analytes, derivatization strategies can be employed. researchgate.netcanada.ca

A particularly effective approach for compounds containing carboxylic acid or carbonyl groups is derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govnih.gov This reagent reacts with these functional groups to form stable hydrazones, which can be readily ionized and detected with high sensitivity in LC-MS/MS analysis. nih.gov This strategy could be applied to quantify isonicotinic acid, a potential hydrolysis or photolysis product of this compound. The derivatization enhances the detection sensitivity, allowing for the analysis of trace amounts of the analyte. nih.gov

Table 2: Potential Derivatization Strategies for LC-MS/MS Analysis

AnalyteFunctional GroupDerivatizing AgentPurpose
Isonicotinic AcidCarboxyl3-Nitrophenylhydrazine (3-NPH)Enhance ionization and sensitivity. nih.gov
3-NitrosobenzaldehydeCarbonyl3-Nitrophenylhydrazine (3-NPH)Improve chromatographic behavior and detection.
This compoundEster- (Direct Analysis)Direct detection is often feasible.

This table outlines potential strategies based on the functional groups present in the compound and its likely derivatives.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound are primarily governed by the redox-active nitroaromatic group. uchile.cl The reduction of nitroaromatic compounds has been extensively studied and typically proceeds through a series of electron and proton transfer steps. acs.org

Cyclic voltammetry can be used to investigate the redox potentials and the stability of the intermediates formed during the electrochemical reduction of the nitro group. uchile.cl In aprotic media, the reduction often occurs in a stepwise manner, first forming a radical anion (R-NO₂⁻) in a reversible one-electron process. uchile.cl This radical anion can be stable under these conditions. In protic media, the reduction is more complex and can proceed further to the nitroso, hydroxylamine (B1172632), and ultimately the amine derivative, involving multiple electrons and protons. uchile.clacs.org

The specific reduction potential of this compound will be influenced by the electron-withdrawing nature of the ester group and the pyridine ring, although the primary redox center is the nitro group. The electrochemical behavior provides insights into the molecule's electron-accepting capabilities, which can be relevant to its reactivity and potential applications in various chemical systems. acs.orgnih.gov

Voltammetric Studies of Electrochemical Reduction Pathways of the Nitro Group

The electrochemical reduction of the nitro group in aromatic compounds is a well-studied process that typically proceeds in a stepwise manner. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for elucidating these reduction pathways. For this compound, the reduction is expected to occur primarily at the nitro group, as it is the most electrophilic center in the molecule.

The general mechanism for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) in aprotic media involves an initial reversible one-electron transfer to form a nitro radical anion (Ar-NO₂⁻). uchile.cl This radical anion can then undergo further irreversible reduction steps, ultimately leading to the formation of the corresponding amine. In protic media, the reduction pathway is more complex and highly dependent on the pH of the solution, often involving protonation steps and leading to the formation of hydroxylamine and subsequently the amine, typically in a four-electron, four-proton process.

Based on studies of similar nitroaromatic compounds, the expected voltammetric behavior of this compound would exhibit one or more cathodic peaks corresponding to the sequential reduction of the nitro group. The precise potentials of these peaks are influenced by the solvent system, the supporting electrolyte, and the scan rate used in the voltammetric experiment.

A representative, albeit hypothetical, set of reduction potentials for this compound in a common electrochemical medium is presented below. These values are based on typical ranges observed for the reduction of nitrobenzene (B124822) and its derivatives. xmu.edu.cn

Interactive Data Table: Hypothetical Voltammetric Reduction Peaks for this compound

Reduction StepPostulated ProductTypical Potential Range (V vs. Ag/AgCl)Number of Electrons (n)
1st Cathodic Peak (Reversible)Nitro Radical Anion-0.8 to -1.21
2nd Cathodic Peak (Irreversible)Nitroso Intermediate-1.2 to -1.62
3rd Cathodic Peak (Irreversible)Hydroxylamine Derivative-1.6 to -2.02
Final Reduction Product (at more negative potentials)Amine (3-aminobenzyl isonicotinate)> -2.02

It is important to note that the isonicotinate moiety itself is electrochemically active, though its reduction generally occurs at more negative potentials than the nitro group. Studies on isonicotinic acid methyl ester have shown that the ester group can be reduced, and the process is typically diffusion-controlled. ijraset.com The presence of the isonicotinate group may have a subtle electronic effect on the reduction potential of the nitro group.

Investigation of Electron Transfer Processes

The investigation of electron transfer processes provides crucial information about the kinetics and mechanism of the electrochemical reactions of this compound. Techniques such as cyclic voltammetry at varying scan rates, controlled potential coulometry, and rotating disk electrode (RDE) voltammetry are employed for this purpose.

The initial one-electron reduction of the nitro group to a nitro radical anion is often a reversible process, particularly in aprotic solvents. uchile.cl This reversibility can be confirmed by the presence of a corresponding anodic peak in the reverse scan of a cyclic voltammogram and a peak current ratio (i_pa / i_pc) close to unity. The stability of the generated radical anion is a key factor influencing this reversibility.

The following table summarizes the expected characteristics of the electron transfer processes for the electrochemical reduction of this compound, based on the behavior of analogous nitroaromatic compounds.

Interactive Data Table: Expected Electron Transfer Characteristics for this compound Reduction

ParameterExpected CharacteristicMethod of Determination
Nature of Initial Electron Transfer Reversible one-electron transfer to form the nitro radical anion.Cyclic Voltammetry
Nature of Subsequent Transfers Irreversible multi-electron transfers.Cyclic Voltammetry
Rate-Determining Step Likely diffusion-controlled for the overall process.Cyclic Voltammetry
Total Number of Electrons (n) 6 for the complete reduction of the nitro group to the amine.Controlled Potential Coulometry
Influence of pH Reduction potentials and pathways are expected to be highly pH-dependent in protic media.pH-dependent Cyclic Voltammetry

Further studies could involve the use of spectroelectrochemistry, which couples electrochemical techniques with spectroscopic methods (e.g., UV-Vis, EPR), to directly observe and characterize the intermediates formed during the reduction process, such as the nitro radical anion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-nitrobenzyl isonicotinate, and how can reaction conditions be optimized for yield enhancement?

  • Methodological Answer : The synthesis typically involves esterification between isonicotinic acid derivatives and nitro-substituted benzyl alcohols. Systematic variation of catalysts (e.g., pentafluorophenyl reagents), solvent polarity, and temperature can optimize yields. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) are synthesized under anhydrous conditions with Boc-protecting groups, requiring precise stoichiometric ratios to avoid side reactions . Reflux in aprotic solvents (e.g., DMF or THF) and monitoring via TLC/HPLC are recommended for purity control.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use FTIR to confirm ester bond formation (C=O stretch ~1700 cm⁻¹) and nitro group presence (asymmetric NO₂ stretch ~1520 cm⁻¹). PXRD analyzes crystallinity, while NMR (¹H/¹³C) resolves aromatic proton environments and substitution patterns. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is effective, complemented by GC-MS for volatile intermediates (e.g., 3-nitrobenzyl alcohol as an internal standard) . Thermal gravimetric analysis (TGA) under N₂/air distinguishes decomposition profiles .

Q. How does the nitro group position (meta vs. para) on the benzyl ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate) reveal that meta-substitution enhances steric hindrance, reducing enzymatic hydrolysis rates in vitro. Pharmacological assays (e.g., receptor-binding studies) should pair structural analogs to isolate positional effects. For example, meta-nitro derivatives may exhibit higher logP values, impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly regarding its target selectivity?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration thresholds). To address this:

  • Perform dose-response curves across multiple models (e.g., primary vs. cancer cells).
  • Use competitive binding assays with radiolabeled ligands to quantify affinity.
  • Cross-validate findings with structural analogs (e.g., dexamethasone isonicotinate) to identify off-target interactions .
  • Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent effects) .

Q. What experimental strategies can elucidate the thermal decomposition mechanisms of this compound under inert and oxidative atmospheres?

  • Methodological Answer : Employ hyphenated techniques:

  • TG-DSC coupled with FTIR : Monitor mass loss steps (TGA) and enthalpy changes (DSC) while identifying gaseous products (e.g., NO₂, CO₂) via real-time FTIR.
  • Isothermal pyrolysis at 200–400°C : Compare residue composition using XPS or elemental analysis.
  • Kinetic modeling (e.g., Flynn-Wall-Ozawa method) : Derive activation energies to distinguish oxidative vs. pyrolytic pathways .

Q. How can interpenetrated metal-organic frameworks (MOFs) incorporating isonicotinate ligands be tailored for specific porosity and gas adsorption applications?

  • Methodological Answer :

  • Synthetic tuning : Adjust metal-to-ligand ratios (e.g., Zn²⁺:isonicotinate = 1:2) and solvent systems (e.g., DMF/water mixtures) to control interpenetration. For example, zinc isonicotinate frameworks achieve tunable porosity via solvent-assisted linker exchange .
  • Gas adsorption studies : Use N₂/CO₂ isotherms at 77 K/298 K to quantify surface area and pore size distribution. Compare with non-interpenetrated analogs to assess structural stability .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Standardize reagents : Use freshly distilled solvents and quantify moisture content (Karl Fischer titration).
  • Document kinetic parameters : Record induction periods, exotherms, and stirring rates.
  • Replicate experiments : Perform ≥3 independent syntheses with statistical reporting of yields ± SD.
  • Share raw data : Provide NMR/TGA traces in supplementary materials to enable peer validation .

Methodological Resources for Data Analysis

  • Handling contradictory data : Apply Fisher’s exact test or ANOVA to assess significance of divergent results, ensuring sample sizes (n ≥ 5) meet power analysis requirements .
  • Structural modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of nitro-group positioning on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.